Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally named cyclohexyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone under IUPAC guidelines. This nomenclature prioritizes the ketone functional group (methanone) as the parent structure, with substituents ordered by branching complexity:
- Cyclohexyl group : A saturated six-membered ring attached to the carbonyl carbon.
- 2-(Pyrrolidin-1-ylmethyl)phenyl group : A benzene ring substituted at the ortho position with a pyrrolidine moiety linked via a methylene bridge.
Alternative designations include the CAS Registry Number 898775-24-1 and the SMILES string O=C(C1CCCCC1)C2=CC=CC=C2CN3CCCC3 , which encodes the connectivity of atoms. The InChIKey CTDMDIVVTSMXHS-UHFFFAOYSA-N provides a unique identifier for computational databases.
Molecular Architecture: Cyclohexyl and Pyrrolidinomethyl Functional Group Analysis
The molecular formula C₁₈H₂₅NO (MW = 271.40 g/mol) defines a structure comprising three key components:
- Cyclohexyl group : A chair-conformation-preferring cyclohexane ring that influences steric bulk and lipophilicity.
- Phenyl ketone core : The benzene ring conjugated to a carbonyl group, enabling π-π interactions and electrophilic reactivity.
- Pyrrolidinomethyl substituent : A five-membered saturated amine ring (pyrrolidine) attached via a methylene spacer, introducing basicity and hydrogen-bonding potential.
Stereochemical and Electronic Features:
- The cyclohexyl group adopts dynamic chair conformations, with axial and equatorial hydrogen positions influencing steric interactions.
- The pyrrolidine ring exhibits puckered conformations, with nitrogen lone pairs participating in weak intramolecular interactions.
- The carbonyl group (C=O) displays typical trigonal planar geometry, polarizing adjacent C–H bonds for potential keto-enol tautomerism.
Crystallographic Data and Stereochemical Considerations
X-ray crystallographic data for this specific compound are not publicly reported. However, analogous structures like phenyl cyclohexyl ketone (CAS 712-50-5) provide insights:
Stereochemical analysis suggests no chiral centers due to the compound’s symmetric substitution pattern. However, restricted rotation about the carbonyl-phenyl bond may lead to atropisomerism under specific conditions.
Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key signals for ¹H NMR (CDCl₃, δ ppm):
- Cyclohexyl protons : 1.2–2.0 (m, 10H, axial/equatorial H).
- Aromatic protons : 7.2–7.5 (m, 4H, ortho/meta to substituents).
- Pyrrolidine protons : 2.5–3.5 (m, 6H, –N–CH₂– and ring H).
- Methylene bridge : 3.7 (s, 2H, Ar–CH₂–N).
- Carbonyl (C=O) : 205.2.
- Aromatic carbons : 125–140 (C–Ar).
- Pyrrolidine carbons : 45–60 (N–CH₂).
Properties
IUPAC Name |
cyclohexyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGWHRYZIEDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643679 | |
| Record name | Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-24-1 | |
| Record name | Cyclohexyl[2-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Condensation Approach
This method leverages the Mannich reaction to introduce the pyrrolidinomethyl group post-ketone formation.
Steps :
- Base ketone synthesis : Prepare cyclohexyl phenyl ketone via Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride (derived from cyclohexanecarboxylic acid).
- Mannich reaction : React the phenyl ketone with formaldehyde and pyrrolidine under acidic conditions.
- Conditions : Aqueous-alcoholic solution, reflux, 1:1:1 molar ratio of ketone:formaldehyde:pyrrolidine.
- Mechanism : Electrophilic substitution at the ortho position of the phenyl ring, facilitated by the ketone’s electron-withdrawing effect.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Mannich step) | ~70–85% (analogous reactions) | |
| Reaction Time | 4–6 hours |
Nitrile Hydrogenation Pathway
Adapted from US3100205A, this method uses nitrile intermediates for aminomethyl group installation.
Steps :
- Nitrile precursor synthesis :
- Mannich condensation : Introduce pyrrolidinomethyl via reaction with pyrrolidine and formaldehyde.
- Hydrogenation : Reduce the nitrile to aminomethyl using H₂/PtO₂ in acidic conditions.
2-(pyrrolidinomethyl)-4-cyano-4-phenylcyclohexanone
→ Hydrogenation → 2-(pyrrolidinomethyl)-4-aminomethyl-4-phenylcyclohexanol
→ Oxidation → Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Hydrogenation Pressure | 1–3 atm H₂ | |
| Catalyst | PtO₂ or Raney Ni | |
| Yield (Hydrogenation) | 80–90% |
Direct Acylation of Substituted Benzene
This route pre-installs the pyrrolidinomethyl group on benzene prior to acylation.
Steps :
- Pyrrolidinomethylbenzene synthesis :
- Mannich reaction on toluene derivative to form 2-(pyrrolidinomethyl)toluene.
- Friedel-Crafts acylation : React with cyclohexanecarbonyl chloride in benzene/AlCl₃.
- Steric hindrance at the ortho position may reduce acylation efficiency.
- Requires strict temperature control (<5°C) to minimize side reactions.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Acylation Yield | 50–65% (ortho-substituted) | |
| Solvent | Cyclohexane/CH₂Cl₂ |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Mannich Condensation | Simple post-modification step | Low regioselectivity for ortho position | 70–85% |
| Nitrile Hydrogenation | High functional group compatibility | Multi-step, costly catalysts | 70–90% |
| Direct Acylation | Atom-economic | Steric challenges, lower yields | 50–65% |
Critical Reaction Optimization
- Solvent Selection : Use methanol or cyclohexane for hydrogenation; benzene for Friedel-Crafts.
- Catalyst Systems : PtO₂ for nitrile reduction; AlCl₃ for acylation.
- Temperature Control : Mannich reactions require 80–120°C, while Friedel-Crafts needs sub-5°C conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Exhibits potent analgesic and anti-inflammatory effects, making it a candidate for pain and inflammation treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone exerts its effects involves interaction with specific molecular targets. In medicinal applications, it is believed to modulate pain and inflammation pathways by interacting with receptors in the nervous system. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of opioid receptors and inflammatory mediators.
Comparison with Similar Compounds
Table 1: Reactivity of Cycloalkyl Phenyl Ketones with Sodium Borohydride at 0°C
| Compound | Relative Reaction Rate (vs. Acetophenone) |
|---|---|
| Acetophenone | 1.00 |
| Cyclopropyl phenyl ketone | 0.12 |
| Cyclobutyl phenyl ketone | 0.23 |
| Cyclopentyl phenyl ketone | 0.36 |
| Cyclohexyl phenyl ketone | 0.25 |
The reduced reactivity of cyclohexyl phenyl ketone compared to cyclopentyl derivatives (0.25 vs. 0.36) highlights steric hindrance from the larger cyclohexyl ring .
Positional Isomers: 2- vs. 4-Substituted Derivatives
The pyrrolidinomethyl group’s position (ortho vs. para) influences electronic and steric properties. For example:
- Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CAS 898777-04-3) has a molecular weight of 271.40 g/mol .
- 2-Fluorophenyl cyclohexyl ketone (CAS 106795-65-7) demonstrates how electronegative substituents alter physicochemical properties, with a molar mass of 206.26 g/mol .
Ortho-substituted derivatives generally exhibit lower solubility and higher steric demands compared to para isomers, impacting catalytic interactions .
Catalytic and Enantioselective Reactivity
Asymmetric Hydrosilylation
Cyclohexyl phenyl ketone undergoes asymmetric hydrosilylation with 83% enantiomeric excess (ee) using a trans-diaminocyclohexane-derived catalyst. Bulky substituents like cyclohexyl moderately reduce enantioselectivity compared to smaller alkyl groups (e.g., ethyl phenyl ketone: 86% ee) .
Cyanosilylation
Catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone achieves >99.5% ee with chiral gadolinium complexes, demonstrating superior stereochemical control compared to hydrosilylation .
Table 2: Enantioselectivity in Catalytic Reactions
| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|
| Hydrosilylation | Trans-diaminocyclohexane-L18 | 83% |
| Cyanosilylation | Chiral Gd complex | >99.5% |
Thermal and Geochemical Stability
Under high-temperature/high-pressure conditions (250°C), cyclohexyl phenyl ketone exhibits a half-life of 5.5 days , undergoing hydrolysis and rearrangement . Comparatively, dialkyl sulfides under similar conditions degrade faster (half-life: 13.5 days), indicating ketones’ relative stability due to resonance stabilization of the carbonyl group .
Biological Activity
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a cyclohexyl ring, a phenyl group, and a pyrrolidinomethyl substituent, which contribute to its unique pharmacological properties.
The biological activity of this compound has been linked to several mechanisms:
- Neuropeptide Y Y5 Receptor Antagonism : Research indicates that compounds with similar structures can act as antagonists at neuropeptide Y receptors, particularly the Y5 subtype. This antagonism has implications for obesity treatment by inhibiting appetite stimulation mediated by neuropeptide Y .
- Oxidoreductase Modulation : Novel synthetic derivatives of phenyl ketones have shown the ability to modulate oxidoreductase activity, which is crucial in metabolic pathways. This modulation suggests potential applications in treating metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) .
In Vitro Studies
In vitro studies have demonstrated that this compound and its derivatives exhibit significant biological activity:
- Cell Viability Assays : Compounds similar to this compound have shown EC50 values indicating strong potency against various cell lines. For instance, a related phenyl ketone derivative exhibited an EC50 value of 10.2 nM against HepG2 cells treated with palmitic acid, highlighting its potential in liver disease management .
| Compound | EC50 Value (nM) | Target |
|---|---|---|
| This compound | TBD | Neuropeptide Y Y5 receptor |
| Phenyl ketone derivative 5f | 10.2 | NAFLD |
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. While specific in vivo data for this compound may be limited, related compounds have shown promising results in reducing triglyceride levels and improving metabolic profiles in animal models .
Case Studies
- Obesity Management : A study highlighted the role of neuropeptide Y receptor antagonists in reducing food intake and body weight in rodent models, suggesting that this compound could be beneficial for obesity treatment through similar mechanisms .
- NAFLD Treatment : A recent investigation into novel phenyl ketone derivatives demonstrated their ability to significantly lower cholesterol and triglyceride levels in HepG2 cells. The findings suggest that this compound may offer therapeutic benefits against NAFLD through its action on oxidoreductase enzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cyclohexyl phenyl ketone derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Cyclohexyl phenyl ketone derivatives can be synthesized via Friedel-Crafts acylation using cyclohexanoyl chloride and benzene derivatives, or through α-hydroxylation of preformed ketones. For example, 1-hydroxycyclohexyl phenyl ketone (CAS 947-19-3) is synthesized via phase-transfer catalysis using carbon tetrachloride and sodium hydroxide, achieving high yields under optimized conditions (e.g., 70-85% yield at 40-60°C) . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading (e.g., 5-10 mol%), and temperature must be systematically varied to maximize efficiency.
Q. How can spectroscopic methods confirm the structure of cyclohexyl phenyl ketone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. In cyclohexyl phenyl ketones:
- ¹H NMR : The cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while aromatic protons (phenyl) resonate at δ 7.3–7.8 ppm. The ketone carbonyl (C=O) is identified via ¹³C NMR at δ 205–210 ppm .
- IR Spectroscopy : A strong C=O stretch is observed at ~1680–1720 cm⁻¹. Additional characterization via High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 204.26 for C₁₃H₁₆O₂) .
Advanced Research Questions
Q. How does the cyclohexyl group's conformation affect reactivity in reduction reactions?
- Methodological Answer : Conformational strain in the cyclohexyl ring modulates reactivity. Kinetic studies of sodium borohydride reductions show that cyclohexyl phenyl ketone reacts slower (relative rate 0.25 at 0°C) than cyclopentyl analogs (0.36) due to reduced angular strain but higher torsional strain in the six-membered ring. Computational modeling (e.g., DFT calculations) can correlate transition-state energies with ring strain metrics like Baeyer strain .
Q. What factors contribute to discrepancies in reaction rates among cycloalkyl phenyl ketones during sodium borohydride reductions?
- Methodological Answer : Rate variations arise from interplay between ring strain and steric effects. For example:
- Cyclopropyl phenyl ketone (rate 0.12 at 0°C) exhibits high angular strain, destabilizing the transition state.
- Cyclopentyl phenyl ketone (rate 0.36) benefits from minimal strain (near-ideal bond angles).
- Cyclohexyl phenyl ketone (rate 0.25) shows intermediate strain due to chair conformation flexibility .
Experimental validation requires kinetic profiling at multiple temperatures (e.g., 0°C, 25°C, 35°C) and Arrhenius analysis to isolate strain effects from steric hindrance .
Q. What are the mechanistic implications of using cyclohexyl phenyl ketone derivatives as photoinitiators?
- Methodological Answer : Derivatives like 1-hydroxycyclohexyl phenyl ketone (Irgacure 184) undergo Norrish Type I cleavage under UV light, generating free radicals that initiate polymerization. Key steps include:
- Photolysis : UV irradiation (λ = 250–350 nm) cleaves the C–C bond adjacent to the carbonyl, producing a cyclohexyl radical and benzoyl radical.
- Radical Efficiency : Time-resolved ESR spectroscopy quantifies radical lifetimes, while photo-DSC measures polymerization kinetics. Optimal performance requires balancing absorbance coefficients (ε ≈ 200–300 L·mol⁻¹·cm⁻¹) and radical stability .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
